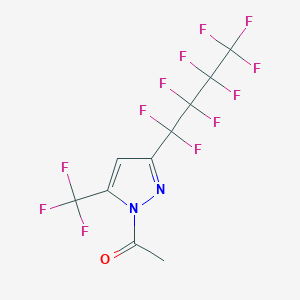

1-Acetyl-3(5)-nonafluorobutyl-5(3)-(trifluoromethyl)pyrazole

Description

1-Acetyl-3(5)-nonafluorobutyl-5(3)-(trifluoromethyl)pyrazole (CAS: 231301-09-0) is a fluorinated pyrazole derivative with the molecular formula C₁₀H₄F₁₂N₂O and a molecular weight of 396.13 g/mol . This compound features a pyrazole core substituted with three key groups:

- Nonafluorobutyl chain (C₄F₉): A highly fluorinated alkyl group at the 3(5)-position, enhancing hydrophobicity and chemical inertness.

- Trifluoromethyl group (CF₃): Located at the 5(3)-position, further increasing electronegativity and steric bulk.

The compound is commercially available through LEAP CHEM CO., LTD., a supplier specializing in rare and innovative chemicals for research and industrial applications . Its structural complexity and fluorination make it valuable for applications in pharmaceuticals, agrochemicals, and materials science, particularly where thermal stability and resistance to degradation are critical.

Properties

IUPAC Name |

1-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-5-(trifluoromethyl)pyrazol-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F12N2O/c1-3(25)24-5(7(13,14)15)2-4(23-24)6(11,12)8(16,17)9(18,19)10(20,21)22/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTGHRCAWGMFQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(=CC(=N1)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-3(5)-nonafluorobutyl-5(3)-(trifluoromethyl)pyrazole typically involves the reaction of nonafluorobutyl iodide with 3(5)-acetyl-5(3)-(trifluoromethyl)pyrazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-3(5)-nonafluorobutyl-5(3)-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce oxides or reduced derivatives, respectively.

Scientific Research Applications

1-Acetyl-3(5)-nonafluorobutyl-5(3)-(trifluoromethyl)pyrazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in understanding the effects of fluorinated molecules on biological processes.

Medicine: Fluorinated compounds are often explored for their potential therapeutic applications, including as drug candidates for various diseases.

Industry: The compound’s thermal stability and resistance to oxidation make it valuable in the development of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of 1-Acetyl-3(5)-nonafluorobutyl-5(3)-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with various biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-Acetyl-3(5)-nonafluorobutyl-5(3)-(trifluoromethyl)pyrazole and analogous pyrazole derivatives:

*Calculated based on molecular formula.

Structural and Functional Analysis

Fluorination Impact: The nonafluorobutyl group in the target compound provides a balance between hydrophobicity and molecular weight compared to perfluorohexyl (in CAS 231301-26-1 and 959577-52-7), which increases lipophilicity but may complicate synthesis and purification . The trifluoromethyl group is a common feature across all analogs, contributing to electron-withdrawing effects and metabolic stability .

Substituent Effects: Acetyl vs. Aromatic vs. Fluorinated Alkyl Chains: The phenyl-substituted analog (CAS 198348-94-6) lacks the fluorinated alkyl chain, resulting in lower molecular weight and improved solubility in non-polar solvents .

Synthetic Complexity: The synthesis of highly fluorinated analogs (e.g., CAS 231301-26-1) often requires specialized reagents, such as copper iodide (CuI) and N,N′-dimethylethylenediamine (DMEDA), to facilitate coupling reactions under inert conditions . In contrast, the target compound’s nonafluorobutyl group may simplify large-scale production due to commercial availability of precursors .

Biological and Industrial Relevance: Fluorinated pyrazoles are increasingly studied for anticancer activity, with trifluoromethyl groups shown to modulate kinase pathways (e.g., ERK1/2, p38MAPK) in vascular endothelial cells . In materials science, the perfluorohexyl-containing analogs (CAS 231301-26-1, 959577-52-7) may excel in applications requiring extreme chemical resistance, whereas the target compound’s intermediate fluorination could optimize cost-performance ratios .

Thermal and Chemical Stability

- The target compound’s nonafluorobutyl and trifluoromethyl groups confer resistance to oxidative and thermal degradation, as evidenced by its stability under standard storage conditions (room temperature, inert atmosphere) .

- In contrast, the phenyl-substituted analog (CAS 198348-94-6) may exhibit lower thermal stability due to the absence of fluorinated alkyl chains .

Biological Activity

Introduction

1-Acetyl-3(5)-nonafluorobutyl-5(3)-(trifluoromethyl)pyrazole is a fluorinated pyrazole derivative with significant potential in various biological applications. Its unique structure, characterized by high fluorine content, imparts distinct chemical and physical properties that can influence its biological activity. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Properties

- Molecular Formula: C10H4F12N2O

- Molecular Weight: 396.13 g/mol

- CAS Number: 231301-09-0

The presence of multiple fluorine atoms in its structure enhances lipophilicity and stability, which can affect its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C10H4F12N2O |

| Molecular Weight | 396.13 g/mol |

| CAS Number | 231301-09-0 |

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various cellular targets. The following mechanisms have been identified:

Case Study 1: Antitumor Efficacy

A study assessed the cytotoxic effects of various pyrazole derivatives, including this compound, on A431 cells. Results indicated significant inhibition of cell viability at concentrations above 10 µM, suggesting a potential role as an anticancer agent.

Case Study 2: Fluorinated Compound Comparisons

Comparative studies on fluorinated pyrazoles demonstrated that compounds with higher fluorine content exhibited enhanced lipophilicity and cellular uptake. This study highlighted the importance of structural modifications in enhancing biological activity .

Research Findings

Recent research has focused on synthesizing derivatives of pyrazoles to explore their biological activities further. A practical synthetic method for functionalized pyrazoles has been developed, allowing for the efficient production of compounds like this compound . These advancements in synthetic methodologies are crucial for expanding the library of fluorinated compounds available for biological testing.

This compound presents a promising avenue for further research into its biological activities, particularly in oncology and antimicrobial applications. Ongoing investigations are essential to fully elucidate its mechanisms of action and potential therapeutic uses. Continued synthesis and evaluation of related compounds will contribute to understanding how structural variations influence biological efficacy.

Future Directions

Future research should focus on:

- Detailed mechanistic studies to understand how this compound interacts at the molecular level with target proteins.

- In vivo studies to evaluate pharmacokinetics and therapeutic efficacy.

- Exploration of structure-activity relationships (SAR) to optimize derivatives for enhanced biological activity.

Q & A

Basic: What are the recommended synthetic routes for 1-Acetyl-3(5)-nonafluorobutyl-5(3)-(trifluoromethyl)pyrazole?

Methodological Answer:

The synthesis of fluorinated pyrazoles typically involves cyclocondensation of hydrazines with fluorinated diketones or via post-functionalization of preformed pyrazole cores. For this compound:

- Step 1: Start with a trifluoromethyl-substituted pyrazole precursor. Fluorinated pyrazoles can be synthesized by reacting fluorinated acetylenes or ketones with hydrazine derivatives under controlled conditions (e.g., using trifluoromethyl chloride for CF₃ group introduction) .

- Step 2: Introduce the nonafluorobutyl group via nucleophilic substitution or cross-coupling reactions. For example, halogenated pyrazoles (e.g., brominated intermediates) can react with nonafluorobutyl Grignard reagents under palladium catalysis .

- Step 3: Acetylate the pyrazole nitrogen using acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) to install the acetyl group, as described for analogous acetylated pyrazoles .

Key Considerations: - Use anhydrous conditions to prevent hydrolysis of fluorinated groups.

- Purify intermediates via column chromatography or recrystallization to avoid side products.

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- ¹H/¹⁹F NMR:

- ¹H NMR identifies protons on the pyrazole ring and acetyl group. The deshielding effect of electron-withdrawing substituents (e.g., CF₃) shifts aromatic protons downfield.

- ¹⁹F NMR is critical for detecting nonafluorobutyl (-C₄F₉) and trifluoromethyl (-CF₃) groups. Each fluorine environment shows distinct signals (e.g., -CF₃ at ~-60 ppm) .

- Mass Spectrometry (HRMS):

- High-resolution MS confirms molecular weight and fragmentation patterns, especially for fluorinated moieties .

- X-ray Crystallography:

- Resolves tautomeric preferences (3(5)- vs. 5(3)-substitution) and steric effects of bulky fluorinated groups .

Advanced: How do the electron-withdrawing effects of the nonafluorobutyl and trifluoromethyl substituents influence the compound's reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Electronic Effects:

- The -CF₃ and -C₄F₉ groups withdraw electron density via inductive effects, polarizing the pyrazole ring and enhancing electrophilicity at adjacent positions. This facilitates nucleophilic attacks (e.g., SNAr reactions at electron-deficient carbons) .

- Steric Effects:

- The bulky nonafluorobutyl group may hinder reactivity at the 3(5)-position, directing substitutions to less sterically crowded sites. Computational modeling (e.g., DFT) can predict regioselectivity .

Experimental Validation:

- The bulky nonafluorobutyl group may hinder reactivity at the 3(5)-position, directing substitutions to less sterically crowded sites. Computational modeling (e.g., DFT) can predict regioselectivity .

- Compare reaction rates with non-fluorinated analogs. Fluorinated derivatives often show slower kinetics due to steric hindrance but higher thermodynamic stability .

Advanced: What are the challenges in determining the tautomeric equilibrium of this compound in solution and solid state, and how can they be addressed?

Methodological Answer:

- Challenges:

- Fluorinated substituents stabilize specific tautomers (e.g., -CF₃ favors the 3-position), but dynamic equilibria in solution complicate detection .

- Solid-state vs. solution differences: Tautomeric preferences may shift due to crystal packing forces .

- Solutions:

- Variable-Temperature NMR: Monitors tautomer ratios by observing signal splitting at low temperatures .

- X-ray Crystallography: Provides definitive tautomeric assignment in the solid state .

- Computational Chemistry: Predicts relative stability of tautomers using Gibbs free energy calculations .

Advanced: How can researchers design derivatives of this compound to optimize its inhibitory activity against specific biological targets?

Methodological Answer:

- Structure-Activity Relationship (SAR) Strategies:

- Modify Substituents: Replace -C₄F₉ with smaller fluorinated groups (e.g., -CF₂H) to reduce steric bulk while retaining electron-withdrawing effects .

- Introduce Bioisosteres: Substitute the acetyl group with carbamates or sulfonamides to enhance binding to enzymatic pockets (e.g., as seen in Factor Xa inhibitors ).

- Biological Testing:

- Screen derivatives against target enzymes (e.g., TRPC ion channels) using calcium mobilization assays. Compounds with bulky 3,5-substituents show enhanced inhibition .

- Pharmacokinetic Optimization:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.